Varenicline tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

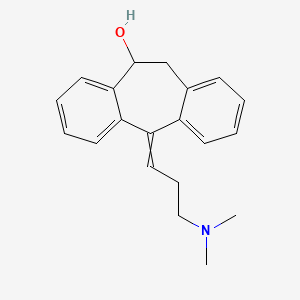

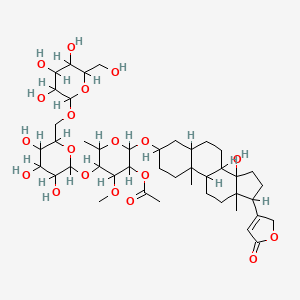

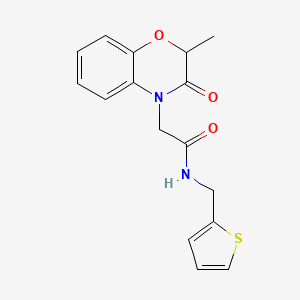

Varenicline tartrate is a medication primarily used for smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with quitting smoking by stimulating these receptors at a lower level than nicotine, while simultaneously blocking nicotine from binding to them .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of a substituted pyridine derivative, followed by further functional group modifications to introduce the necessary pharmacophore . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography . The final product is obtained as a crystalline solid, which is then formulated into tablets or other dosage forms.

Analyse Chemischer Reaktionen

Types of Reactions

Varenicline tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can modify the pyridine ring or other functional groups.

Substitution: Halogenation and other substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of varenicline, which can be further analyzed for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Varenicline tartrate has a wide range of scientific research applications:

Wirkmechanismus

Varenicline tartrate exerts its effects by binding to nicotinic acetylcholine receptors in the brain. As a partial agonist, it stimulates these receptors at a lower level than nicotine, reducing cravings and withdrawal symptoms. It also blocks nicotine from binding to these receptors, preventing the reinforcing effects of smoking . The primary molecular targets are the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, with full agonism at α7 receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bupropion: Another smoking cessation aid, but it works by inhibiting the reuptake of dopamine and norepinephrine.

Nicotine Replacement Therapies: These include nicotine patches, gums, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness

Varenicline tartrate is unique in its dual action as a partial agonist and antagonist at nicotinic receptors. This dual action helps reduce cravings and withdrawal symptoms more effectively than other treatments . Additionally, its high selectivity for the α4β2 subtype of nicotinic receptors contributes to its efficacy and safety profile .

Eigenschaften

Molekularformel |

C17H19N3O6 |

|---|---|

Molekulargewicht |

361.3 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

InChI-Schlüssel |

TWYFGYXQSYOKLK-WUUYCOTASA-N |

Isomerische SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)